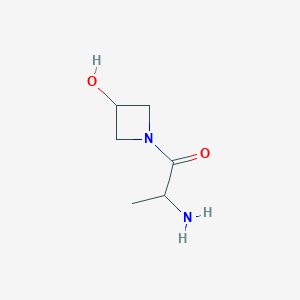
2-Amino-1-(3-hydroxyazetidin-1-yl)propan-1-one
Übersicht
Beschreibung
2-Amino-1-(3-hydroxyazetidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C6H12N2O2 and its molecular weight is 144.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-Amino-1-(3-hydroxyazetidin-1-yl)propan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its significance in pharmacology.
Synthesis
The synthesis of this compound typically involves the reaction of specific amino acids or related derivatives with azetidine frameworks. For instance, recent studies have demonstrated efficient synthetic routes that yield high purity and yield of azetidine derivatives, which can be modified to obtain the target compound .
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. For example, structural analogs have been shown to bind effectively to Bcl-2 and Bcl-xL proteins, inhibiting their function and leading to apoptosis in cancer cells. Compounds with similar structures have demonstrated IC50 values as low as 10 nM in various cancer cell lines, showcasing their potential as therapeutic agents .
The mechanism by which this compound exerts its biological effects may involve the modulation of apoptotic pathways. Studies have highlighted that such compounds can induce cleavage of poly(ADP-ribose) polymerase (PARP) and activation of caspase-3, both critical markers of apoptosis. This suggests that the compound could effectively trigger programmed cell death in malignant cells .
Study on Antitumor Efficacy
A notable study evaluated the antitumor efficacy of a related compound in xenograft models. Mice treated with the compound at a dose of 50 mg/kg exhibited tumor regression, while control groups showed no significant changes. The study concluded that the compound's ability to induce apoptosis was a key factor in its antitumor activity .
Pharmacodynamics
In pharmacodynamic studies, compounds structurally related to this compound were administered to SCID mice. These studies established the maximum tolerated doses (MTDs) and confirmed that doses leading to less than 10% weight loss were well tolerated. Subsequent analysis revealed robust induction of apoptotic markers in tumor tissues post-treatment, reinforcing the therapeutic potential of these compounds .
Data Tables
| Property | Value |
|---|---|
| IC50 (Antitumor activity) | ~10 nM |
| MTD (in SCID mice) | 50 mg/kg |
| Apoptotic markers induced | PARP cleavage, caspase-3 activation |
Eigenschaften
IUPAC Name |
2-amino-1-(3-hydroxyazetidin-1-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2/c1-4(7)6(10)8-2-5(9)3-8/h4-5,9H,2-3,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OINVEELCIDMKGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC(C1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















